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Linifanib Pharmacokinetic Parameters

The following table consolidates quantitative pharmacokinetic data for linifanib from various clinical

studies.
Parameter Value(s) Study Details
Recommended 0.25 mg/kg/day or 17.5 mg Established in solid tumor trials; fixed dose
Phase 2 Dose fixed dose [1] [2] adopted later.
Absorption (Tax) ~3 hours [2] [3] Time to maximum plasma concentration.
Elimination Half-life ~1 day (13.9 - 23.1 hours) [2] Estimated effective half-life at steady state.
(t:2) [3]
Apparent Clearance 2.8 L/ (SD + 1.2 L/h) [2] Mean oral plasma clearance.
(CLIF)
Effect of High-Fat ! Crnax by 43%; | AUC by Administration under fed conditions decreases
Food 20% [2] bioavailability.
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Parameter Value(s) Study Details

Diurnal Variation PM dosing: | bioavailability Morning dosing results in higher exposure.

(AM vs PM) by 27% [4]

Protein Binding Binds to Site Il of Bovine Interaction involves hydrogen bonds and van
Serum Albumin (BSA) [5] der Waals forces; spontaneous and stable.

Key Factors Influencing Linifanib Exposure

A population pharmacokinetic analysis identified several covariates that significantly impact linifanib

exposure in patients. The relationships are summarized in the diagram below.

Covariates

Effect Effect 2

Linifanib Exposure
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Key covariates dffecting linifanib pharmacokinetics identified through population modeling [4].

Research Methodologies and Protocols
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Here are the experimental approaches used in key pharmacokinetic and interaction studies.

Population Pharmacokinetic Modeling

¢ Objective: To characterize population pharmacokinetics and identify significant covariates [4].

o Software: NONMEM [1] [4] [3].

e Data: 7,351 plasma concentrations from 1,010 cancer patients across 13 studies [4].

¢ Model: A two-compartment model with first-order absorption and disposition best described the data
[4].

e Covariate Screening: Included cancer type, co-medications, demographic factors (age, sex, weight),
liver function markers, and administration conditions (fasted/fed, time of day) [4] [3].

Protein-Binding Study via Fluorescence Quenching

¢ Objective: To understand the interaction between linifanib and Bovine Serum Albumin (BSA) as a
model for human serum albumin binding [5].
e Apparatus: JASCO spectrofluorometer and UV-visible spectrophotometer [5].
e Protocol:
o Afixed concentration of BSA (1.5 uM) was titrated with increasing concentrations of linifanib
(0-6.4 pM).
o Fluorescence emission spectra (300—500 nm) were recorded at an excitation wavelength of
280 nm at three different temperatures (288, 300, 308 K).
o The inner filter effect was corrected mathematically.
o Data were analyzed using the Stern-Volmer equation to determine the quenching mechanism
(static) and calculate binding constants and thermodynamic parameters (AG, AH, AS) [5].
¢ Molecular Docking: Performed using Molecular Operating Environment (MOE) software with the
BSA crystal structure (PDB ID: 40R0) to predict the binding site and interactions [5].

Research Implications and Conclusions

e Dosing Strategy: Evidence supported a transition from weight-based (0.25 mg/kg) to a fixed daily
dose of 17.5 mg to reduce pharmacokinetic variability [1] [2] [3].

¢ Clinical Guidance: Studies concluded that no dose adjustment is needed based on renal function
(creatinine clearance), but the effect of severe hepatic impairment was not fully established [3].

e Metabolism: A carboxylate derivative (A-849529) was identified as a major metabolite, suggesting
oxidation by cytochrome P450 enzymes plays a key role in linifanib's metabolism [2]. However, the
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specific enzymes involved and the full metabolic pathway are not detailed in the available literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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